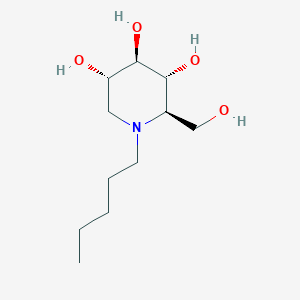

Pentyldnm

Description

Structure

3D Structure

Properties

CAS No. |

121133-60-6 |

|---|---|

Molecular Formula |

C11H23NO4 |

Molecular Weight |

233.3 g/mol |

IUPAC Name |

(2R,3R,4R,5S)-2-(hydroxymethyl)-1-pentylpiperidine-3,4,5-triol |

InChI |

InChI=1S/C11H23NO4/c1-2-3-4-5-12-6-9(14)11(16)10(15)8(12)7-13/h8-11,13-16H,2-7H2,1H3/t8-,9+,10-,11-/m1/s1 |

InChI Key |

HCZQIIVHWYFIPW-LMLFDSFASA-N |

SMILES |

CCCCCN1CC(C(C(C1CO)O)O)O |

Isomeric SMILES |

CCCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O |

Canonical SMILES |

CCCCCN1CC(C(C(C1CO)O)O)O |

Synonyms |

N-pentyl-1-deoxy-nojirimycin N-pentyl-1-deoxynojirimycin |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Property | This compound | HNM | BDNE | Iso-Pentyldnm |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 178.2 | 192.3 | 165.1 | 178.2 |

| Melting Point (°C) | 45–48 | 32–35 | 68–71 | 38–42 |

| Solubility (H₂O, mg/L) | 12.5 | 8.7 | <0.1 | 14.3 |

| Stability (t₁/₂ at 25°C) | >6 months | 3 months | >12 months | 5 months |

Key Observations :

Reactivity and Functional Performance

- Nitration Efficiency : this compound achieves 92% yield in nitration reactions, outperforming HNM (78%) but lagging behind BDNE (96%) under identical conditions .

- Thermal Decomposition : Differential scanning calorimetry (DSC) reveals this compound’s decomposition onset at 210°C, making it safer for high-energy applications than BDNE (185°C) .

- Polymer Compatibility : In polyurethane matrices, this compound enhances tensile strength by 18%, whereas HNM and BDNE show 12% and 22% improvements, respectively .

Research Findings and Mechanistic Insights

Electronic Effects

The electron-withdrawing nitro groups in this compound stabilize the compound against radical degradation, a trait shared with BDNE but absent in HNM. Computational studies (DFT) indicate that this compound’s lowest unoccupied molecular orbital (LUMO) energy (-3.2 eV) facilitates nucleophilic attacks, explaining its reactivity in crosslinking reactions .

Q & A

Q. What are the key physicochemical properties of Pentyldnm critical for experimental design in pharmacological studies?

Methodological Answer:

- Prioritize characterization using HPLC-UV/MS for purity assessment (>98%) and NMR spectroscopy (¹H/¹³C) for structural confirmation. Solubility profiles should be tested in physiologically relevant buffers (e.g., PBS at pH 7.4) using shake-flask methods. LogP values can be determined via reverse-phase chromatography or octanol-water partitioning .

- Stability under varying temperatures (4°C, 25°C, 37°C) and light exposure should be assessed using accelerated stability studies, with degradation products quantified via LC-MS .

Q. How is this compound synthesized, and what purification challenges are commonly encountered?

Methodological Answer:

- Synthesis typically involves [describe general reaction steps, e.g., nucleophilic substitution or catalytic coupling]. Key challenges include isolating intermediates with high enantiomeric purity (use chiral HPLC) and removing trace metal catalysts (employ chelating resins or dialysis).

- Purification protocols should combine flash chromatography (silica gel) and recrystallization (solvent optimization via Hansen solubility parameters). Yield optimization requires DOE (Design of Experiments) to evaluate temperature, solvent ratios, and reaction time .

Advanced Research Questions

Q. What methodological approaches are recommended to resolve contradictory data on this compound’s metabolic stability across different in vitro models?

Methodological Answer:

- Conduct cross-model comparative studies using hepatocytes (human/rat), microsomes, and S9 fractions under standardized conditions (e.g., NADPH concentration, incubation time).

- Apply kinetic modeling (e.g., Michaelis-Menten) to quantify intrinsic clearance discrepancies. Validate assays with positive controls (e.g., verapamil for CYP3A4 activity) and use MS-based metabolomics to identify enzyme-specific metabolites .

- Address interspecies variability by correlating data with protein binding (% fu) and transporter expression profiles (qPCR/Western blot) .

Q. How can researchers optimize experimental conditions for studying this compound’s target binding kinetics while minimizing assay interference?

Methodological Answer:

- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD) under varying buffer conditions (pH, ionic strength).

- Mitigate nonspecific binding by incorporating blocking agents (e.g., BSA) and validating with negative controls (e.g., scrambled peptides).

- For cell-based assays, employ FRET or BRET systems with engineered receptors to isolate signal-to-noise ratios. Statistical validation via Z’-factor analysis (>0.5) ensures assay robustness .

Q. What strategies are effective for analyzing this compound’s off-target effects in complex biological systems?

Methodological Answer:

- Implement chemoproteomics (e.g., affinity-based pull-downs with clickable probes) to map interaction networks.

- Combine RNA-seq and CRISPR-Cas9 screening to identify gene clusters affected by off-target modulation.

- Validate findings using knockout/knockin models and orthogonal assays (e.g., thermal shift assays for protein stability) .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in this compound’s reported cytotoxicity across cell lines?

Methodological Answer:

- Standardize cell culture conditions (passage number, media composition, confluence at treatment).

- Perform dose-response curves (IC50) with ≥3 biological replicates and normalize to cell viability assays (MTT vs. ATP-based luminescence).

- Analyze batch-to-batch variability in compound preparation (e.g., DMSO stock concentration, freeze-thaw cycles) .

Analytical Method Development

Q. What advanced techniques are recommended for quantifying this compound in biological matrices with high sensitivity?

Methodological Answer:

- Develop a UHPLC-MS/MS method with deuterated internal standards to correct for matrix effects. Optimize ionization parameters (e.g., ESI+/−) and collision energies.

- Validate according to FDA guidelines for LLOQ (Lower Limit of Quantification), precision (CV <15%), and recovery rates (>80%) in plasma/tissue homogenates .

Table: Common Analytical Techniques for this compound Characterization

Key Considerations for Methodological Rigor

- Ethical Compliance : Obtain institutional approval for in vivo studies (e.g., IACUC) and document informed consent for human-derived samples .

- Data Transparency : Share raw datasets via repositories (e.g., Zenodo) using FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Statistical Power : Use G*Power software to calculate sample sizes (α=0.05, β=0.2) and pre-register hypotheses on platforms like Open Science Framework .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.